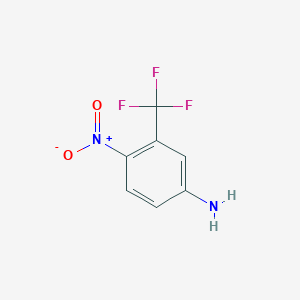
4-Nitro-3-(trifluoromethyl)aniline
Cat. No. B027955
:
393-11-3
M. Wt: 206.12 g/mol
InChI Key: UTKUVRNVYFTEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05262539
Procedure details


The precipitate was filtered and air-dried to give 3.5 g (85%) of the product which had a melting point of 85°-89° C. It consisted of 92-93% of the required 4-nitro-2-trifluoromethylaniline which was contaminated with 4-nitro-3-trifluoromethylaniline produced from the 2-trifluoromethylnitrobenzene which had contaminated the starting material. According to 1H-NMR (200 MHz) the product contained less than 1% of the disulphide.


Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=CC(N)=C(C(F)(F)F)C=1)([O-])=O.[N+:15]([C:18]1[CH:24]=[CH:23][C:21](N)=[CH:20][C:19]=1[C:25]([F:28])([F:27])[F:26])([O-:17])=[O:16]>>[F:26][C:25]([F:27])([F:28])[C:19]1[CH:20]=[CH:21][CH:23]=[CH:24][C:18]=1[N+:15]([O-:17])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(N)C=C1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(N)C=C1)C(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=C(C=CC=C1)[N+](=O)[O-])(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
